2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
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Overview
Description
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate is a fluorinated acrylate monomer with the molecular formula C₁₆H₁₄F₁₇NO₄S and a molecular weight of 639.325 g/mol . This compound is known for its unique properties, including high thermal stability, low surface energy, and excellent chemical resistance, making it valuable in various industrial applications .
Preparation Methods
The synthesis of 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-methylbutylamine, followed by esterification with acrylic acid . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a solvent like dichloromethane to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as hydrophobicity and chemical resistance.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the presence of the sulfonyl group can influence the compound’s reactivity under certain conditions.
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate primarily involves its ability to form stable polymers and copolymers through free radical polymerization . The fluorinated tail imparts hydrophobic and oleophobic characteristics, while the acrylate group allows for polymerization . The sulfonyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and properties .
Comparison with Similar Compounds
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate can be compared with other fluorinated acrylates such as:
Perfluorooctyl acrylate: Similar in providing hydrophobic properties but differs in the specific structure and reactivity of the sulfonyl group.
Fluorinated methacrylates: These compounds also offer low surface energy and chemical resistance but have different polymerization characteristics due to the methacrylate group.
The uniqueness of 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate lies in its combination of a fluorinated tail, sulfonyl group, and acrylate functionality, which together provide a balance of hydrophobicity, chemical resistance, and polymerization capability .
Properties
CAS No. |
58920-31-3 |
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Molecular Formula |
C16H14F17NO4S |
Molecular Weight |
639.3 g/mol |
IUPAC Name |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C16H14F17NO4S/c1-3-8(35)38-7-5-4-6-34(2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3H,1,4-7H2,2H3 |
InChI Key |
XEVYGIAXCSAAOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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